molecular formula C9H10BNO4 B8200208 2-(3-Nitrophenyl)-1,3,2-dioxaborinane

2-(3-Nitrophenyl)-1,3,2-dioxaborinane

Cat. No.: B8200208
M. Wt: 206.99 g/mol
InChI Key: KQUHPUDVXJTDHA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure

Scientific Research Applications

2-(3-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3,2-dioxaborinane typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides using a palladium catalyst under specific conditions. For instance, the reaction might be carried out in the presence of potassium acetate and dioxane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3,2-dioxaborinane primarily undergoes reactions typical of organoboron compounds, such as:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Hydroboration: Diborane (B₂H₆) or borane (BH₃) reagents, typically in tetrahydrofuran (THF) solvent.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Hydroboration: Alkylboranes or alkenylboranes.

Mechanism of Action

The mechanism by which 2-(3-Nitrophenyl)-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic reactions. In the Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from the boron to the palladium catalyst, enabling the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-1,3,2-dioxaborinane is unique due to the presence of the nitro group on the phenyl ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.

Properties

IUPAC Name

2-(3-nitrophenyl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUHPUDVXJTDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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